molecular formula C11H14N2O3 B13799484 N-Butan-2-YL-4-nitro-benzamide CAS No. 2665-73-8

N-Butan-2-YL-4-nitro-benzamide

Cat. No.: B13799484
CAS No.: 2665-73-8
M. Wt: 222.24 g/mol
InChI Key: NQWMXRNYYFMIIL-UHFFFAOYSA-N
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Description

N-Butan-2-YL-4-nitro-benzamide is an organic compound with the molecular formula C11H14N2O3 It is a benzamide derivative, characterized by the presence of a butan-2-yl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butan-2-YL-4-nitro-benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, low reaction times, and eco-friendly process.

Industrial Production Methods

Industrial production of this compound typically involves the reaction between carboxylic acids and amines at high temperatures (above 180°C). this method may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-YL-4-nitro-benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

N-Butan-2-YL-4-nitro-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butan-2-YL-4-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butan-2-YL-4-nitro-benzamide is unique due to its specific structural features, such as the butan-2-yl and nitro groups, which confer distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to materials science, sets it apart from other benzamide derivatives.

Properties

CAS No.

2665-73-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-butan-2-yl-4-nitrobenzamide

InChI

InChI=1S/C11H14N2O3/c1-3-8(2)12-11(14)9-4-6-10(7-5-9)13(15)16/h4-8H,3H2,1-2H3,(H,12,14)

InChI Key

NQWMXRNYYFMIIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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